molecular formula C11H11NO2 B1590169 4-ethoxy-1H-indole-3-carbaldehyde CAS No. 90734-98-8

4-ethoxy-1H-indole-3-carbaldehyde

Cat. No. B1590169
CAS RN: 90734-98-8
M. Wt: 189.21 g/mol
InChI Key: IOKUCNZOAJQSEB-UHFFFAOYSA-N
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Description

4-Ethoxy-1H-indole-3-carbaldehyde, also known as 4-ethoxyindole-3-carbaldehyde and 4-ethoxyindole-3-carboxaldehyde, is an organic compound of the indole family. It is an important synthetic intermediate and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Nucleophilic Substitution Reactions

Indole derivatives, including 1-methoxyindole-3-carbaldehyde, serve as versatile electrophiles in nucleophilic substitution reactions. These reactions enable the regioselective synthesis of 2-substituted indole-3-carbaldehydes, demonstrating the indole nucleus's capacity to undergo functional transformations. Such chemistry is pivotal in synthesizing phytoalexins and other biologically active molecules (F. Yamada et al., 2012; Koji Yamada et al., 2009).

Synthesis of Heterocycles

The synthesis and functionalization of indoles, including strategies to produce indole-3-carbaldehyde derivatives, have been extensively studied. These compounds are crucial for generating a wide array of biologically active compounds, showcasing the indole nucleus's significance in medicinal chemistry (S. Cacchi & G. Fabrizi, 2005).

Biological Activity

Indole-3-carbaldehyde has been identified as a tyrosinase inhibitor, highlighting its potential in addressing hyperpigmentation and melanoma. This biological activity underscores the therapeutic potential of indole derivatives in dermatology and cancer research (K. Shimizu et al., 2003).

Catalysis and Synthetic Applications

Indole derivatives are employed in various catalytic and synthetic applications, illustrating their utility as building blocks in organic synthesis. These applications include the Knoevenagel condensation reactions, where indole-3-carbaldehyde acts as a key intermediate (Yogita Madan, 2020).

properties

IUPAC Name

4-ethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-9-11(10)8(7-13)6-12-9/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKUCNZOAJQSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531584
Record name 4-Ethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-1H-indole-3-carbaldehyde

CAS RN

90734-98-8
Record name 4-Ethoxy-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90734-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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